Potency Ranking Among Structurally Proximal 1-Substituted Imidazoquinoline TLR7 Agonists
Within the same SAR series reported by DeYoung et al. (2023), TLR7 agonist 15 (compound 16b) exhibited moderate potency among the three most active analogs identified. Compound 17b (EC50 <7 nM) demonstrated approximately 2.6-fold greater potency than compound 16b (EC50 18 nM), while compound 16d (EC50 12 nM) demonstrated approximately 1.5-fold greater potency [1]. This potency ranking is critical for users selecting between commercially available compounds from this specific chemical series (TLR7 agonist 14 = compound 17b; TLR7 agonist 15 = compound 16b; TLR7 agonist 16 = compound 16d) [2].
| Evidence Dimension | TLR7 agonist potency (EC50) |
|---|---|
| Target Compound Data | 18 nM (TLR7 agonist 15 / compound 16b) |
| Comparator Or Baseline | Compound 17b: EC50 <7 nM; Compound 16d: EC50 12 nM |
| Quantified Difference | Compound 17b is ~2.6-fold more potent; Compound 16d is ~1.5-fold more potent than TLR7 agonist 15 |
| Conditions | HEK293 reporter cell assay expressing human TLR7 (cell-based reporter assay measuring NF-κB activation) |
Why This Matters
This intra-series potency differential allows researchers to select the appropriate potency tier for their experimental system—higher potency (compound 17b) for maximum sensitivity, intermediate potency (compound 16d), or moderate potency (compound 16b/TLR7 agonist 15) for applications where attenuated immune activation is desired.
- [1] DeYoung EG, et al. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Med Chem Lett. 2023;14(10):1358-1368. PMID: 37838337; PMCID: PMC10577892. View Source
- [2] PeptideDB. TLR7 agonist 14, TLR7 agonist 15, TLR7 agonist 16 Product Database Entries. View Source
